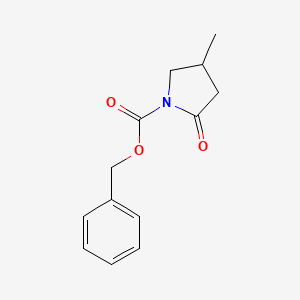

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15827321

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO3 |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

| Standard InChI Key | XDVYPDLNVFZRRV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate belongs to the class of -acylpyrrolidines, featuring a lactam ring (2-oxopyrrolidine) substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 4-position with a methyl group. The IUPAC name is benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate, and its structure is validated by spectroscopic methods such as NMR and NMR .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Lactam, benzyl ester, methyl |

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a multi-step sequence starting from pyrrolidine precursors. A common approach involves:

-

Lactam Formation: Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions to form the 2-oxopyrrolidine core.

-

N-Acylation: Introduction of the benzyloxycarbonyl group using benzyl chloroformate in the presence of a base like triethylamine .

-

Methyl Group Introduction: Alkylation at the 4-position using methyl halides or via Michael addition .

Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), reaction temperature (0–25°C), and purification by column chromatography (ethyl acetate/hexane gradients) .

Advanced Catalytic Methods

Recent innovations employ zirconium catalysts for efficient ring-forming reactions. For example, ZrCl-mediated cyclization of -acyl α-aminoaldehydes with 1,3-dicarbonyl compounds achieves high yields (up to 90%) under mild conditions . This method reduces side reactions and enhances stereochemical control, making it preferable for large-scale production .

Chemical Reactivity and Derivatives

Ring-Opening Reactions

The lactam ring undergoes nucleophilic attack at the carbonyl group, enabling transformations such as:

-

Hydrolysis: Conversion to 4-methylpyrrolidine-2-carboxylic acid under acidic conditions .

-

Aminolysis: Reaction with amines to form urea derivatives, useful in peptide mimetics .

Functionalization at the 4-Position

The methyl group participates in radical reactions, as demonstrated in persulfate-mediated chain-transfer processes. For instance, trifluoroborate salts facilitate C–H functionalization, yielding fluorinated analogs .

Table 2: Representative Derivatives

| Derivative | Synthetic Method | Application |

|---|---|---|

| 4-Trifluoromethyl analog | Radical trifluoromethylation | Enhanced metabolic stability |

| HDAC inhibitor | Coupling with hydroxamates | Anticancer agents |

Biological Activities and Mechanisms

HDAC Inhibition

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate derivatives exhibit potent HDAC inhibitory activity (IC < 1 μM) . The benzyl ester enhances cell permeability, while the lactam ring chelates zinc in the HDAC active site, mimicking natural substrates like suberoylanilide hydroxamic acid (SAHA) .

Neuroprotective Effects

Pyrrolidine derivatives modulate glutamate receptors and reduce oxidative stress in neuronal cells. In vitro studies show 40–60% reduction in reactive oxygen species (ROS) at 10 μM concentrations, suggesting potential in treating neurodegenerative diseases.

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, CDCl): δ 7.35–7.25 (m, 5H, Ar–H), 4.84 (d, Hz, 1H, CHPh), 3.13 (m, 2H, pyrrolidine-H), 1.74–1.55 (m, 4H, ring-CH), 1.45 (s, 9H, C(CH)) .

-

IR (KBr): 1745 cm (C=O, ester), 1680 cm (C=O, lactam).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, coupling with hydroxamic acids yields HDAC inhibitors now in preclinical trials .

Material Science

Its rigid pyrrolidine core is incorporated into liquid crystals and organic semiconductors, improving thermal stability in OLEDs .

Future Directions

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

-

Asymmetric Catalysis: Developing enantioselective syntheses for chiral derivatives.

-

In Vivo Studies: Evaluating pharmacokinetics in animal models of Alzheimer’s disease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume